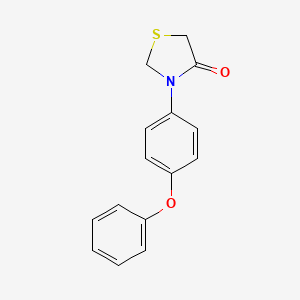

3-(4-Phénoxyphényl)-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one, also known as PPT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PPT belongs to the thiazolidinone family of compounds, which have been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mécanisme D'action

Target of Action

It’s structurally similar to tolebrutinib and Ibrutinib , which are known to inhibit Bruton’s Tyrosine Kinase (BTK). BTK is a key signaling molecule in B-cell antigen receptor and cytokine receptor pathways, playing a crucial role in B-cell proliferation and survival .

Mode of Action

Ibrutinib, for instance, forms a covalent bond with a cysteine residue in the BTK active site, leading to sustained inhibition of BTK enzymatic activity . This prevents B-cells from reaching maturity and reproducing .

Biochemical Pathways

Btk inhibitors like ibrutinib are known to disrupt b-cell receptor signaling pathways, affecting cell trafficking, chemotaxis, and adhesion .

Pharmacokinetics

Ibrutinib is characterized by high selectivity for BTK and high potency . The absorption, distribution, metabolism, and excretion (ADME) properties of 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one would need further investigation to determine their impact on bioavailability.

Result of Action

Btk inhibitors like ibrutinib are known to inhibit b-cell proliferation and survival, as well as cell migration and substrate adhesion . They also induce apoptosis within cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one. For instance, temperature and sunlight can affect the persistence of similar compounds in aerobic water media

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one in lab experiments is its high purity and stability. 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one is also relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, one limitation of using 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are many future directions for research on 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one has been found to have neuroprotective effects and could be useful in preventing or slowing the progression of these diseases. Additionally, 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one could be studied for its potential use in the treatment of metabolic disorders such as type 2 diabetes and obesity. Further research is also needed to fully understand the mechanism of action of 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one and its effects on various signaling pathways in the body.

In conclusion, 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one is a synthetic compound that has potential applications in scientific research. Its synthesis method is relatively easy, and it has been found to have various biological activities. 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one could be useful in the treatment of diseases such as rheumatoid arthritis, atherosclerosis, and cancer. Further research is needed to fully understand its mechanism of action and to explore its potential uses in other areas of medicine.

Méthodes De Synthèse

3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one can be synthesized using the reaction between 4-phenoxybenzaldehyde and thiourea in the presence of acetic acid and ethanol. The reaction yields 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one as a white crystalline solid with a high yield. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Applications De Recherche Scientifique

Découverte de médicaments et chimie médicinale

Les dérivés de PTZ ont suscité un intérêt considérable dans la découverte de médicaments en raison de leurs diverses activités biologiques. Les chercheurs ont exploré les analogues de PTZ comme agents antiprolifératifs potentiels, anticonvulsivants et antibiotiques . Par exemple, le composé 3-(4-(4-phénoxyphényl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole a démontré une activité antiproliférative puissante contre les cellules MV4-11 . Sa structure unique et ses propriétés biologiques font du PTZ un échafaudage prometteur pour la conception de nouveaux médicaments.

Synthèse organique et chimie click

L'approche de la « chimie click », en particulier la cycloaddition dipolaire-1,3 de Huisgen, a été largement utilisée pour synthétiser des dérivés de PTZ. Cette méthode efficace permet l'assemblage rapide de structures complexes. Les chercheurs utilisent PTZ comme élément constitutif clé dans la synthèse de divers composés, notamment des molécules bioactives et des matériaux fonctionnels .

Analyse Biochimique

Biochemical Properties

Therefore, it’s difficult to elaborate on the role of this product in biochemical reactions, or identify and discuss the enzymes, proteins, and other biomolecules it interacts with .

Cellular Effects

There is no available data on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

There is no available data on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no information available on the changes in the effects of 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one over time in laboratory settings .

Dosage Effects in Animal Models

There is currently no information available on how the effects of 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one vary with different dosages in animal models .

Transport and Distribution

There is currently no information available on how 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one is transported and distributed within cells and tissues .

Propriétés

IUPAC Name |

3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c17-15-10-19-11-16(15)12-6-8-14(9-7-12)18-13-4-2-1-3-5-13/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIHADJWWIAWGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CS1)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7-Methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2458343.png)

![3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2458352.png)

![N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2458353.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2458355.png)